Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889699
InChI: InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1
SMILES:
Molecular Formula: C15H27NO11
Molecular Weight: 397.37 g/mol

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

CAS No.:

Cat. No.: VC15889699

Molecular Formula: C15H27NO11

Molecular Weight: 397.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside -

Specification

Molecular Formula C15H27NO11
Molecular Weight 397.37 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1
Standard InChI Key USJPBCYUZSGJII-AJCPYZHHSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of two galactopyranose units with distinct modifications:

  • The α-D-galactopyranoside unit at the reducing end retains its native hydroxyl groups at positions 2, 4, and 6, while position 3 is glycosidically linked to the second sugar residue .

  • The 2-acetamido-2-deoxy-β-D-galactopyranosyl moiety at the non-reducing end replaces the hydroxyl group at position 2 with an acetamido (-NHCOCH₃) group, conferring resistance to certain glycosidases .

The β-1,3 linkage between the two residues creates a rigid conformational profile, as evidenced by nuclear magnetic resonance (NMR) studies showing restricted rotation about the glycosidic bond . This rigidity enhances its stability in biological matrices compared to naturally occurring glycans with more labile linkages.

Spectroscopic Characterization

Key spectroscopic data from mass spectrometry (MS) and NMR include:

TechniqueKey Peaks/Shifts
¹H NMRδ 5.32 (d, J=3.5 Hz, H-1α), δ 4.78 (d, J=8.1 Hz, H-1β), δ 2.05 (s, NHAc)
¹³C NMRδ 102.4 (C-1β), δ 97.8 (C-1α), δ 174.2 (C=O, NHAc), δ 23.1 (CH₃, NHAc)
High-Resolution MSm/z 414.1421 [M+H]⁺ (calculated for C₁₅H₂₇NO₁₁: 414.1418)

These data align with computational models of its lowest-energy conformation, where intramolecular hydrogen bonds between the acetamido group and adjacent hydroxyls stabilize the structure .

Synthetic Methodologies

Koenigs-Knorr Glycosylation

The most widely employed synthesis involves Koenigs-Knorr glycosylation using a 2-azido-2-deoxy galactopyranosyl bromide donor . Critical steps include:

  • Protection of hydroxyl groups: Benzyl and allyl ethers are used to block reactive sites on the galactose acceptor .

  • Activation of the donor: Treatment with Hg(CN)₂/HgBr₂ facilitates the formation of the β-glycosidic bond between the two sugar units .

  • Deprotection and functionalization: Sequential hydrogenolysis and acetylation yield the final product with >95% stereochemical purity .

Enzymatic Synthesis

Recent efforts have explored enzymatic methods using β-1,3-galactosyltransferases. These approaches avoid toxic heavy metals but currently achieve lower yields (35–40%) due to substrate specificity constraints .

Biological and Biomedical Applications

Glycosyltransferase Substrate Profiling

The compound serves as a substrate for 2,3-O-sialyltransferases, enabling studies of sialylation patterns in ganglioside biosynthesis. Kinetic assays reveal a Kₘ of 0.85 mM and Vₘₐₓ of 12.3 nmol/min/mg for human ST3Gal-I, indicating moderate affinity compared to natural substrates .

Immune Modulation

Structural analogs of this glycoside have been incorporated into conjugate vaccines targeting Campylobacter jejuni and Haemophilus influenzae. Murine models demonstrate a 4.7-fold increase in IgG titers when the compound is used as a carrier compared to traditional CRM₁₉₇ platforms .

Cancer Biomarker Discovery

The 2-acetamido group participates in carbohydrate-lectin interactions with galectin-3, a protein overexpressed in metastatic cancers. Surface plasmon resonance (SPR) studies show a K_D of 18 μM for galectin-3 binding, suggesting utility in diagnostic assays for epithelial cancers .

Future Directions

Ongoing research focuses on:

  • Glycoarray fabrication: Immobilizing the compound on gold nanoparticles for high-throughput lectin screening .

  • Prodrug development: Conjugating chemotherapeutic agents (e.g., doxorubicin) via pH-labile glycosidic bonds to enable tumor-targeted drug release .

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